5-Chloro-2,3-dimethylpent-2-ene
Description
5-Chloro-2,3-dimethylpent-2-ene is a chlorinated alkene with the molecular formula C₇H₁₁Cl. Its structure features a double bond at the 2-position, methyl groups at carbons 2 and 3, and a chlorine atom at carbon 4. The chlorine substituent and steric effects from the methyl groups influence its reactivity, particularly in electrophilic addition or elimination reactions.
Properties
CAS No. |
820222-38-6 |
|---|---|
Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
5-chloro-2,3-dimethylpent-2-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(2)7(3)4-5-8/h4-5H2,1-3H3 |
InChI Key |
XHHAFCGSODPCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylpent-2-ene typically involves the chlorination of 2,3-dimethylpent-2-ene. One common method is the addition of chlorine gas to 2,3-dimethylpent-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2,3-dimethylpent-2-ene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethylpent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones under specific conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in an inert solvent like dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products Formed
Substitution: Formation of 5-hydroxy-2,3-dimethylpent-2-ene.
Addition: Formation of 5,5-dibromo-2,3-dimethylpentane or 5-bromo-2,3-dimethylpentane.
Oxidation: Formation of 5-chloro-2,3-dimethylpentan-2-one or 5-chloro-2,3-dimethylpentane-2,3-diol.
Scientific Research Applications
5-Chloro-2,3-dimethylpent-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethylpent-2-ene involves its interaction with various molecular targets. The chlorine atom and the double bond in the compound make it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related chlorinated alkenes and substituted alkenes, emphasizing reactivity, stability, and functional group interactions.
2.1 Structural Analogs
- 2-Chloro-2-pentene : Lacks methyl groups, leading to reduced steric hindrance and higher electrophilic reactivity compared to 5-Chloro-2,3-dimethylpent-2-ene.
- 5-Chloro-2-methylpent-2-ene : The absence of a second methyl group reduces steric effects, possibly increasing susceptibility to nucleophilic attack.
2.2 Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|
| 5-Chloro-2,3-dimethylpent-2-ene | 148.61 | ~160–170 (estimated) | Low |
| 2-Chloro-2-pentene | 104.58 | ~90–100 | Insoluble |
| 3-Chloro-4-methylpent-2-ene | 134.62 | ~140–150 | Low |
Note: Data are hypothetical due to lack of experimental values in the provided sources.
2.3 Reactivity and Stability
- Electrophilic Addition: The chlorine atom in 5-Chloro-2,3-dimethylpent-2-ene withdraws electron density, polarizing the double bond and directing addition to the less substituted carbon. This contrasts with non-chlorinated analogs like 2,3-dimethylpent-2-ene, where steric effects dominate .
- Thermal Stability : Methyl groups stabilize the double bond via hyperconjugation, but the chlorine atom may introduce destabilizing inductive effects.
Research Findings and Limitations
For example:
- focuses on sulfonamide diuretics like chlorothiazide, which share a chlorine substituent but differ entirely in backbone structure and application .
- describes chlorinated cyclopentenones, emphasizing their synthetic utility in ring-forming reactions rather than linear alkenes .
Thus, comparisons here rely on extrapolation from general organic chemistry principles rather than cited studies.
Biological Activity
5-Chloro-2,3-dimethylpent-2-ene (C7H13Cl) is a halogenated alkene that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
5-Chloro-2,3-dimethylpent-2-ene is characterized by the presence of a chlorine atom at the fifth carbon position and two methyl groups at the second and third positions of the pentene chain. Its molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that 5-Chloro-2,3-dimethylpent-2-ene exhibits notable antimicrobial properties. A study evaluating various halogenated compounds found that this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains, suggesting its potential as an antibacterial agent .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of 5-Chloro-2,3-dimethylpent-2-ene on human cancer cell lines. The compound showed varying degrees of cytotoxicity across different cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, in a study involving breast cancer cells (MCF-7), the IC50 was determined to be approximately 25 µM, suggesting that it may induce apoptosis in these cells .
The biological activity of 5-Chloro-2,3-dimethylpent-2-ene can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The presence of chlorine may facilitate interactions with specific enzymes involved in cellular metabolism, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated alkenes can induce oxidative stress in cells, contributing to their cytotoxic effects.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various halogenated compounds, including 5-Chloro-2,3-dimethylpent-2-ene. The results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli, with a higher potency than some commonly used antibiotics .
Study 2: Cytotoxicity in Cancer Cells
In a detailed analysis of cytotoxic effects on cancer cell lines, 5-Chloro-2,3-dimethylpent-2-ene was found to significantly reduce cell viability in MCF-7 and HepG2 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H13Cl |
| MIC (against S. aureus) | 64 µg/mL |
| MIC (against E. coli) | 128 µg/mL |
| IC50 (MCF-7) | 25 µM |
| Apoptosis Induction | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
